molecular formula C14H16N2O3S B12675151 1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione CAS No. 55021-63-1

1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B12675151
CAS No.: 55021-63-1
M. Wt: 292.36 g/mol
InChI Key: MRYWQGMOWDVQGJ-UHFFFAOYSA-N
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Description

1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with acetyl, phenyl, and methylthioethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions One common synthetic route includes the reaction of phenylhydrazine with an appropriate diketone to form the imidazolidine ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylthioethyl groups, using reagents like sodium hydride or alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidine ring, leading to the formation of simpler compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The presence of the acetyl and methylthioethyl groups enhances its ability to interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione can be compared with other imidazolidine derivatives and similar compounds:

Properties

CAS No.

55021-63-1

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

1-acetyl-5-(2-methylsulfanylethyl)-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C14H16N2O3S/c1-10(17)15-12(8-9-20-2)13(18)16(14(15)19)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3

InChI Key

MRYWQGMOWDVQGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C(=O)N(C1=O)C2=CC=CC=C2)CCSC

Origin of Product

United States

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